rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including a bromine atom at the seventh position of the bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol. It possesses a carboxylic acid functional group that contributes to its chemical reactivity and potential biological activity .
The synthesis of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves the bromination of bicyclo[4.1.0]heptane-1-carboxylic acid. This reaction is conducted under controlled conditions to ensure selective bromination at the seventh position, commonly using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The optimization of reaction parameters such as temperature and solvent is crucial for maximizing yield and purity during synthesis.
rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid has several applications in various fields:
Research on interaction studies involving rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid focuses on its binding affinities with various biomolecules. The presence of the bromine atom and the carboxylic acid group likely influences its reactivity and interaction profiles with enzymes or receptors, although detailed studies are still required to elucidate specific mechanisms of action and biological pathways involved .
Several compounds share structural similarities with rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid | C₈H₁₁BrO₂ | Stereoisomeric variant with different chirality |
| Bicyclo[4.1.0]heptane-1-carboxylic acid | C₈H₁₂O₂ | Lacks bromine substitution |
| 7-Bromobicyclo[4.2.0]octane-2-carboxylic acid | C₉H₉BrO₂ | Different bicyclic structure |
The uniqueness of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid lies in its specific stereochemistry and functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs .